Cas no 17965-78-5 (3-bromo-1,8-naphthyridine)
3-bromo-1,8-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo[1,8]naphthyridine
- 3-Bromo-[1,8]naphthyridine
- 3-bromo-1,8-naphthyridine
- 1,8-Naphthyridine,3-bromo
- 3-Brom-1,8-naphthyridin
- 3-Bromo-1,8-naphthyridin
- 3-bromopyridino[2,3-b]pyridine
- 3-Bromo-1,7-naphthyridine
- 1,8-Naphthyridine,3-broMo-
- 1,8-Naphthyridine, 3-bromo-
- AKOS000267447
- PDZZZAWKYMHGLA-UHFFFAOYSA-N
- AB17834
- 17965-78-5
- AS-34996
- SCHEMBL1544265
- FT-0760078
- AMY16060
- SY025496
- SCHEMBL3366523
- MFCD04113794
- AC-26801
- A3983
- DTXSID30392541
- AF-956/02702013
- STL229669
- DTXCID80343402
-
- MDL: MFCD04113794
- Inchi: 1S/C8H5BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
- InChI Key: PDZZZAWKYMHGLA-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(C=CC=N2)=C1
Computed Properties
- Exact Mass: 207.96400
- Monoisotopic Mass: 207.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 25.8A^2
Experimental Properties
- Density: 1.656
- Melting Point: 164-166 ºC
- Boiling Point: 289 ºC
- Flash Point: 129 ºC
- Refractive Index: 1.685
- PSA: 25.78000
- LogP: 2.39230
3-bromo-1,8-naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-bromo-1,8-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B614195-2.5mg |
3-Bromo-1,8-naphthyridine |
17965-78-5 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B614195-5mg |
3-Bromo-1,8-naphthyridine |
17965-78-5 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B614195-25mg |
3-Bromo-1,8-naphthyridine |
17965-78-5 | 25mg |
$ 160.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0126-1g |
3-Bromo-[1,8]naphthyridine |
17965-78-5 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0126-5g |
3-Bromo-[1,8]naphthyridine |
17965-78-5 | 97% | 5g |
11516.42CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0126-500mg |
3-Bromo-[1,8]naphthyridine |
17965-78-5 | 97% | 500mg |
2069.22CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0126-250mg |
3-Bromo-[1,8]naphthyridine |
17965-78-5 | 97% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0126-100mg |
3-Bromo-[1,8]naphthyridine |
17965-78-5 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
| Fluorochem | 219489-250mg |
3-Bromo[1,8]naphthyridine |
17965-78-5 | 95% | 250mg |
£266.00 | 2022-03-01 | |
| Fluorochem | 219489-1g |
3-Bromo[1,8]naphthyridine |
17965-78-5 | 95% | 1g |
£663.00 | 2022-03-01 |
3-bromo-1,8-naphthyridine Suppliers
3-bromo-1,8-naphthyridine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-bromo-1,8-naphthyridine
Professional Introduction to 3-bromo-1,8-naphthyridine (CAS No. 17965-78-5)
3-bromo-1,8-naphthyridine, with the chemical identifier CAS No. 17965-78-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a nitrogen-containing heterocycle that exhibits a unique structural framework comprising two fused pyridine rings. The presence of a bromine substituent at the 3-position enhances its utility as a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The structural motif of 3-bromo-1,8-naphthyridine imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel pharmacophores. Its molecular structure allows for facile functionalization at multiple sites, enabling chemists to tailor its chemical behavior for specific applications. In recent years, this compound has been extensively explored in the synthesis of small-molecule inhibitors targeting various therapeutic pathways.
One of the most compelling aspects of 3-bromo-1,8-naphthyridine is its role as a key intermediate in the preparation of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. The brominated naphthyridine core has been incorporated into several lead compounds that exhibit potent inhibitory activity against specific kinases. For instance, derivatives of 3-bromo-1,8-naphthyridine have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many malignant tumors.
Recent advancements in computational chemistry have further highlighted the potential of 3-bromo-1,8-naphthyridine as a building block for drug discovery. Molecular modeling studies indicate that the bromine atom can serve as a handle for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or amino groups at strategic positions within the molecule, thereby modulating its binding affinity and selectivity. Such modular approaches have been instrumental in optimizing lead compounds towards clinical candidates.
The pharmaceutical industry has also leveraged 3-bromo-1,8-naphthyridine in the development of antiviral agents. The structural features of this compound mimic natural nucleobases, making it an attractive candidate for interfering with viral replication processes. Researchers have synthesized analogs of 3-bromo-1,8-naphthyridine that exhibit inhibitory effects against RNA-dependent RNA polymerases (RdRp) in viruses such as influenza and hepatitis C. These findings underscore the broad applicability of naphthyridine derivatives in addressing emerging infectious diseases.
In addition to its pharmaceutical applications, 3-bromo-1,8-naphthyridine has found utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. Moreover, modifications of its structure have yielded compounds with enhanced photophysical properties, making them suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs).
The synthesis of 3-bromo-1,8-naphthyridine typically involves multi-step organic transformations starting from commercially available precursors like 2-aminoquinoline or 2-chloronaphthalene derivatives. The bromination step is often performed using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions to ensure regioselectivity and high yield. Advances in green chemistry have also prompted exploration of alternative synthetic routes that minimize waste and hazardous byproducts.
From a regulatory perspective, 3-bromo-1,8-naphthyridine (CAS No. 17965-78-5) is subject to standard chemical safety protocols due to its potential reactivity and toxicity profile. Handling procedures must adhere to good laboratory practices (GLP) to ensure worker safety and environmental compliance. While it is not classified as a hazardous substance under current regulations, proper storage conditions—such as cool temperatures and inert atmospheres—are recommended to prevent degradation.
The growing interest in 3-bromo-1,8-naphthyridine reflects its versatility as a chemical entity with far-reaching implications across multiple disciplines. As research continues to uncover new applications for this compound and its derivatives, its significance in science and industry is expected to expand further. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for society.
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